Trk-IN-28 -

Trk-IN-28

Catalog Number: EVT-15271263
CAS Number:
Molecular Formula: C27H25F2N7
Molecular Weight: 485.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to TRK Kinase Biology and Therapeutic Targeting

Structural and Functional Overview of Tropomyosin Receptor Kinases (TRKA/B/C)

The tropomyosin receptor kinase (TRK) family comprises three single-pass transmembrane receptors—TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors share a conserved architecture featuring an extracellular ligand-binding domain, a transmembrane helix, and an intracellular tyrosine kinase domain. The extracellular domain contains distinctive leucine-rich motifs (LRM) flanked by cysteine clusters, followed by two immunoglobulin-like (Ig-like) domains that mediate neurotrophin binding specificity [1] [9]. The intracellular domain contains a tyrosine kinase region with five critical tyrosine residues: three within the activation loop (essential for kinase activity) and two flanking the kinase domain that serve as phosphorylation-dependent docking sites [1].

TRK receptors exhibit distinct neurotrophin specificities: TRKA preferentially binds nerve growth factor (NGF), TRKB binds brain-derived neurotrophic factor (BDNF) and neurotrophin-4 (NT-4), while TRKC is activated primarily by neurotrophin-3 (NT-3) [2] [9]. Ligand binding induces receptor dimerization, triggering trans-autophosphorylation of tyrosine residues within the activation loop (Y676, Y680, Y681 in TRKA). This initiates downstream signaling cascades—including RAS/MAPK, PI3K/AKT, and PLCγ pathways—that regulate neuronal differentiation, survival, and synaptic plasticity [1] [5]. The transmembrane domain (TMD) plays a critical role in activation, with NMR studies revealing a dimeric structure stabilized by a 4-residue hydrophobic motif (VxxxSxxxFxxxVxxFL) [6]. This TMD conformation enables allosteric modulation by small molecules, including certain antidepressants [6].

Table 1: Structural and Functional Characteristics of TRK Receptors

ReceptorGenePrimary LigandsKey Downstream PathwaysDomain Organization
TRKANTRK1NGFRAS/MAPK, PLCγLRR-Cys-Ig1-Ig2-TM-TK
TRKBNTRK2BDNF, NT-4PI3K/AKT, RAS/MAPKLRR-Cys-Ig1-Ig2-TM-TK
TRKCNTRK3NT-3PI3K/AKTLRR-Cys-Ig1-Ig2-TM-TK

Oncogenic Mechanisms of NTRK Gene Fusions in Solid Tumors

NTRK gene fusions represent transformative oncogenic drivers resulting from chromosomal rearrangements that juxtapose the 3′ region of an NTRK gene (containing the kinase domain) with the 5′ region of diverse partner genes. This rearrangement generates chimeric proteins featuring constitutively active tyrosine kinase domains that dimerize ligand-independently. Over 80 fusion partners have been identified (e.g., ETV6, LMNA, TPM3), many containing dimerization domains such as coiled-coil motifs that promote constitutive oligomerization and kinase activation [1] [3] [8].

These fusion proteins drive oncogenesis through uninterrupted activation of downstream proliferative and survival pathways. Notably, ETV6-NTRK3 fusions—common in secretory carcinomas and infantile fibrosarcomas—exhibit potent transforming activity via aberrant PI3K/AKT and RAS/MAPK signaling [3] [7]. NTRK fusions display tumor-agnostic prevalence, occurring in <1% of common solid tumors but >90% in rare malignancies like secretory breast carcinoma and congenital fibrosarcoma [1] [3] [10]. Functional studies demonstrate that NTRK fusions promote epithelial-mesenchymal transition (EMT), enhancing tumor migration and invasion through upregulation of ECM1 and NOVA1, which modulate EMT pathway activity [7].

Table 2: Common Oncogenic NTRK Fusions and Tumor Associations

Fusion TypeFusion PartnersPrimary Tumor TypesPrevalence in Tumors
NTRK1TPM3, LMNA, CD74Colorectal cancer, NSCLC, Spitzoid melanoma0.3–5%
NTRK2AFAP1, AGBL4, QKIGlioblastoma, pilocytic astrocytoma<1%
NTRK3ETV6, EML4, BCRSecretory carcinoma, congenital fibrosarcoma, thyroid cancer>90% in rare tumors

Rationale for TRK Inhibition in Precision Oncology

The dependency of NTRK-fusion-positive tumors on sustained TRK kinase signaling establishes these oncoproteins as high-value therapeutic targets. TRK inhibitors function through competitive blockade of the ATP-binding pocket within the kinase domain, suppressing autophosphorylation and downstream signaling cascades [4] [8]. The tissue-agnostic prevalence of NTRK fusions—though rare overall—enables a "basket trial" approach where patients are selected based on molecular alterations rather than tumor histology [4] [10]. This paradigm has accelerated drug development, exemplified by first-generation TRK inhibitors (larotrectinib, entrectinib) achieving rapid regulatory approval.

Second-generation inhibitors (e.g., selitrectinib, repotrectinib) address acquired resistance mutations in the kinase domain (e.g., solvent-front mutations like TRKA G595R) through optimized steric interactions [8]. The therapeutic index derives from the restricted normal expression of TRK kinases primarily in neuronal tissues, minimizing off-target effects. However, targeting the conserved ATP-binding pocket poses challenges for achieving selectivity among TRK paralogs and against other kinases. Chemical probes like Trk-IN-28 thus serve dual purposes: (1) validating TRK kinase dependency in understudied fusion contexts, and (2) providing structural insights to guide next-generation inhibitor design [4] [8].

Properties

Product Name

Trk-IN-28

IUPAC Name

N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-7-(4-methylpiperazin-1-yl)quinazolin-4-amine

Molecular Formula

C27H25F2N7

Molecular Weight

485.5 g/mol

InChI

InChI=1S/C27H25F2N7/c1-35-6-8-36(9-7-35)21-3-4-22-25(15-21)30-16-31-26(22)32-27-23-13-17(2-5-24(23)33-34-27)10-18-11-19(28)14-20(29)12-18/h2-5,11-16H,6-10H2,1H3,(H2,30,31,32,33,34)

InChI Key

ZJFBRVTUAWNZFO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)C(=NC=N3)NC4=NNC5=C4C=C(C=C5)CC6=CC(=CC(=C6)F)F

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